molecular formula C10H8N2OD6 B602665 Glycinexylidide-d6 CAS No. 1217098-46-8

Glycinexylidide-d6

Cat. No. B602665
M. Wt: 184.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Glycinexylidide-d6 is the deuterium labeled Glycinexylidide . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Synthesis Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Molecular Structure Analysis

The molecular weight of Glycinexylidide-d6 is 184.27. Its formula is C10H8D6N2O . The SMILES representation is NCC(NC1=C(C=CC=C1C([2H])([2H])[2H])C([2H])([2H])[2H])=O .


Chemical Reactions Analysis

While lidocaine does not function directly on GlyT1, its metabolites MEGX and N-ethylglycine were shown to inhibit GlyT1-mediated glycine uptake by at least two different mechanisms .


Physical And Chemical Properties Analysis

The molecular weight of Glycinexylidide-d6 is 184.23 . Its formula is C10H14N2O .

Scientific Research Applications

Metabolic and Neurological Functions

Glycinexylidide-d6, as a derivative of glycine, has implications in various scientific research areas. Glycine itself is a major amino acid involved in multiple metabolic pathways, including the synthesis of glutathione, heme, creatine, nucleic acids, and uric acid. It's essential for metabolic regulation, antioxidative reactions, neurological function, and is used in the treatment of metabolic disorders in obesity, diabetes, cardiovascular diseases, and various inflammatory diseases (Wang et al., 2013).

Neuroprotection and Memory Improvement

Glycine has demonstrated neuroprotective effects against oxidative stress, apoptotic neurodegeneration, neuroinflammation, and synaptic dysfunction. It's found to reverse memory impairment in certain conditions, indicating its potential as a neurotherapeutic candidate for age-related neurodegenerative diseases (Ullah et al., 2020).

Structural Biology and Drug Discovery

Glycine's derivative, Glycinexylidide-d6, could be involved in research on mirror image proteins. These proteins can facilitate structure determination of their native forms, serve as bait for library screening for pharmacologically superior therapeutics, and be used as a tool for probing molecular events in biology (Zhao & Lu, 2014).

Inhibitory Mechanisms in Neurotransmission

Studies suggest that glycine and its derivatives play a role in inhibitory neurotransmission. For example, glycine antagonists microinjected into certain brain regions cause anxiolytic effects in animal models of anxiety, indicating the role of glycine-mediated neurotransmission in anxiety and panic (Matheus et al., 2005).

Role in Enhancing Cognitive Functions

Glycinexylidide-d6 could also be implicated in research related to cognitive functions. For instance, GLYX-13, a peptide derived from a monoclonal antibody and which acts as an N-methyl-d-aspartate receptor modulator, has shown to enhance learning in animal models, suggesting the potential therapeutic role of glycine derivatives in cognitive disorders (Moskal et al., 2005).

Interaction with Glycine Transporters

Glycinexylidide-d6 could be involved in research focusing on glycine transporters. For instance, studies on lidocaine metabolites like glycinexylidide indicate their interaction with glycine transporter 1 (GlyT1), suggesting a novel mechanism for the analgesic action of systemic lidocaine, which may extend to its derivatives like Glycinexylidide-d6 (Werdehausen et al., 2012).

Safety And Hazards

Glycinexylidide-d6 is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-amino-N-[2,6-bis(trideuteriomethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYVBZOSGGJWCW-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670088
Record name N-{2,6-Bis[(~2~H_3_)methyl]phenyl}glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycinexylidide-d6

CAS RN

1217098-46-8
Record name N-{2,6-Bis[(~2~H_3_)methyl]phenyl}glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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